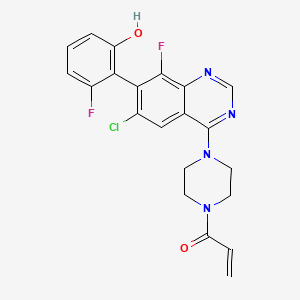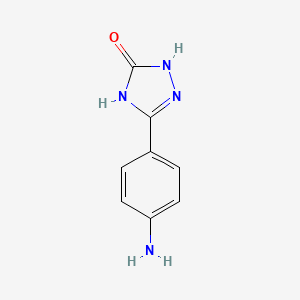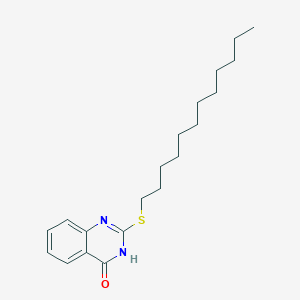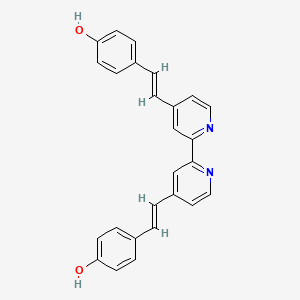
(S)-1-(4-(6-氯-8-氟-7-(2-氟-6-羟苯基)喹唑啉-4-基)哌嗪-1-基)丙-2-烯-1-酮
描述
“(S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 1698055-85-4. It has a molecular weight of 430.84 and a molecular formula of C21H17ClF2N4O2 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dry environment between 2-8°C. The compound is moderately soluble with a Log S (ESOL) of -5.14 .科学研究应用
ARS-1620: Comprehensive Analysis of Scientific Research Applications: ARS-1620, also known by various names such as ARS-1630, (S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one, ARS-1323, or ARS1620, is a compound with several potential applications in scientific research. Below is a detailed analysis focusing on unique applications:
Cancer Treatment: KRAS G12C Inhibition
ARS-1620 is a direct inhibitor of KRAS G12C, a mutation present in various cancers, including non-small-cell lung carcinoma (NSCLC). It has shown promise as an improved version of its precursor ARS-853 by possessing a quinazoline core that occupies the allosteric switch-II pocket (S-IIP), leading to potent and selective anti-tumor activity in patient-derived tumor models .
Tumor Growth Inhibition
In preclinical studies, ARS-1620 significantly inhibited tumor growth in a dose- and time-dependent manner with marked tumor regression observed in xenograft models of NSCLC cell lines in mice .
Metastatic Colorectal Cancer
ARS-1620 has been reported as the first small molecule inhibitor covalently targeting KRAS G12C mutant both in vitro and in vivo, showing potential for use in treating metastatic colorectal cancer .
Oral Bioavailability and Plasma Stability
The compound has been redesigned to enhance plasma stability and oral bioavailability, overcoming the shortcomings of previous inhibitors and achieving rapid in vivo target occupancy .
Adaptive Signaling Responses
Research suggests that ARS-1620 treatment leads to cell type–specific adaptive signaling responses, particularly affecting ERBB2/3 signaling in epithelial cell types .
Multiscale Analysis and Validation
ARS-1620 has undergone multiscale analysis and validation to optimize its interaction with KRAS G12C, leading to increased potency and the development of further optimized compounds like AMG-510 (sotorasib) .
Mitotic Catastrophe Mediation
The compound has been used to mediate DNA replication stress and mitotic catastrophe in studies related to sotorasib withdrawal–induced cell death .
Targeting Specific Mutations
ARS-1620’s ability to target specific mutations like KRAS G12C makes it a valuable tool for personalized medicine approaches in cancer treatment .
安全和危害
The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, which means it’s harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
The primary target of ARS-1620 is the KRAS G12C mutation . This mutation is one of the most common genetic alterations in non-small cell lung cancer (NSCLC) and has posed a great therapeutic challenge over the past decades .
Mode of Action
ARS-1620 binds covalently to the GDP-bound KRAS G12C and traps it in the inactive conformation . This interaction is facilitated by a newly unearthed switch II pocket (S-IIP) that is present only in the inactive GDP-bound form of KRAS G12C .
Biochemical Pathways
Once activated, KRAS activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting KRAS G12C, ARS-1620 disrupts these pathways, thereby inhibiting cell proliferation .
Pharmacokinetics
ARS-1620 is an atropisomeric selective KRAS G12C inhibitor with desirable pharmacokinetic properties . It is orally bioavailable and exhibits excellent oral bioavailability in mice .
Result of Action
ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to be highly efficacious as a single agent in multiple human cancer cell line- and patient-derived mouse xenograft tumor models .
Action Environment
The efficacy of ARS-1620 can be influenced by various environmental factors. For instance, resistance to ARS-1620 can develop due to cellular, molecular, and genetic mechanisms . Understanding these factors is crucial for the design, testing, and clinical application of KRAS G12C inhibitors .
属性
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)



![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)